molecular formula C5H11ClF3N B6277141 methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride CAS No. 2763779-85-5

methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride

Cat. No. B6277141
CAS RN: 2763779-85-5
M. Wt: 177.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride (MTFMPA·HCl) is a widely used organic compound consisting of a methyl group attached to a trifluoromethyl group, with a hydrogen atom attached to the nitrogen atom of an amine group. It is an important reagent for organic synthesis, and has been used as a catalyst for various reactions. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of metal-organic frameworks and in the preparation of nanomaterials.

Mechanism of Action

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride acts as a proton acceptor in organic reactions, and is believed to act as a Lewis acid in the formation of complexes with metal ions. It is also thought to act as a nucleophile, attacking electrophilic sites in organic molecules.
Biochemical and Physiological Effects
Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body, depending on the compounds it is used to synthesize.

Advantages and Limitations for Lab Experiments

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride is a highly reactive compound, and it is relatively easy to handle in the laboratory. It is also a relatively inexpensive reagent, and its reactivity makes it suitable for a wide range of organic synthesis reactions. However, it is also highly volatile, and can be corrosive and toxic in high concentrations.

Future Directions

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride has many potential uses in scientific research and industrial applications. Some possible future directions include the development of more efficient and cost-effective synthesis methods, the use of MTFMPA·HCl as a catalyst for new types of reactions, and the exploration of its potential applications in the fields of nanotechnology and biotechnology. Additionally, further research into the biochemical and physiological effects of MTFMPA·HCl could lead to the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

Methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride is synthesized via a two-step process. The first step involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with hydrochloric acid to form methyl(1,1,1-trifluoro-2-methylpropan-2-yl)acetate, followed by the reaction of methyl(1,1,1-trifluoro-2-methylpropan-2-yl)acetate with ammonia to form MTFMPA·HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-amine with methyl iodide followed by treatment with hydrochloric acid.", "Starting Materials": [ "1,1,1-trifluoro-2-methylpropan-2-amine", "Methyl iodide", "Hydrochloric acid" ], "Reaction": [ "1. To a solution of 1,1,1-trifluoro-2-methylpropan-2-amine (1.0 g, 7.2 mmol) in dry THF (10 mL) under nitrogen, add methyl iodide (1.2 g, 8.6 mmol) dropwise at 0°C.", "2. Stir the reaction mixture at room temperature for 2 hours.", "3. Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 10 mL).", "4. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "5. Dissolve the residue in dry ether (10 mL) and add hydrochloric acid (1.0 M, 10 mL) dropwise at 0°C.", "6. Stir the reaction mixture at room temperature for 2 hours.", "7. Filter the precipitated product and wash with cold ether.", "8. Dry the product under vacuum to obtain methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride as a white solid (1.2 g, 80%)." ] }

CAS RN

2763779-85-5

Product Name

methyl(1,1,1-trifluoro-2-methylpropan-2-yl)amine hydrochloride

Molecular Formula

C5H11ClF3N

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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